2-(3-Methylbutoxy)benzoic acid

Description

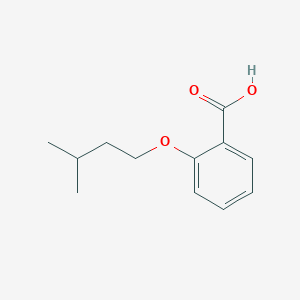

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKOOVDPFRWHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586372 | |

| Record name | 2-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21023-51-8 | |

| Record name | 2-(3-Methylbutoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-Methylbutoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methylbutoxy)benzoic acid (CAS Number: 21023-51-8), a benzoic acid derivative of significant interest in phytochemical and pharmacological research. This document details the compound's physicochemical properties, a proposed synthetic route based on established chemical principles, methods for its purification and analysis, and a review of its known biological activities. With its demonstrated antioxidant properties and potential as an inhibitor of key protein targets in cancer and inflammation, this molecule presents a compelling scaffold for further investigation in drug discovery and development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's characteristics and potential applications.

Introduction and Molecular Overview

2-(3-Methylbutoxy)benzoic acid, also known as 2-(isopentyloxy)benzoic acid, is an organic compound that has been identified as a natural product isolated from the plant Rubus fairholmianus[1]. Structurally, it is characterized by a benzoic acid core with a 3-methylbutoxy (isopentyloxy) ether linkage at the ortho position. This structural feature imparts specific physicochemical properties that influence its biological activity and potential as a lead compound in medicinal chemistry.

The presence of both a carboxylic acid group, a common feature in many biologically active molecules, and a moderately lipophilic ether side chain suggests that this compound may interact with a variety of biological targets. Indeed, preliminary studies have highlighted its potential in areas related to oxidative stress, cancer, and inflammation[1].

Table 1: Physicochemical Properties of 2-(3-Methylbutoxy)benzoic Acid

| Property | Value | Source |

| CAS Number | 21023-51-8 | [2] |

| Molecular Formula | C₁₂H₁₆O₃ | [3] |

| Molecular Weight | 208.25 g/mol | [3] |

| IUPAC Name | 2-(3-methylbutoxy)benzoic acid | ChemDraw |

| Predicted pKa | ~4-5 | General knowledge of benzoic acids |

| Predicted Solubility | Low in water, soluble in organic solvents like ethanol and ether. | General chemical principles[4] |

Synthesis and Purification

While 2-(3-Methylbutoxy)benzoic acid has been isolated from natural sources, a reliable synthetic route is essential for its further study and potential scale-up. A logical and well-established method for the synthesis of this compound is the Williamson ether synthesis, which involves the O-alkylation of a phenol[3].

Proposed Synthesis: Williamson Ether Synthesis

The synthesis of 2-(3-Methylbutoxy)benzoic acid can be envisioned in two main steps starting from the readily available 2-hydroxybenzoic acid (salicylic acid).

-

Esterification of Salicylic Acid: The carboxylic acid group of salicylic acid is first protected, typically as a methyl or ethyl ester, to prevent it from interfering with the subsequent etherification step. This is a standard Fischer esterification reaction.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the salicylate ester is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking an isoamyl halide (e.g., 1-bromo-3-methylbutane) in an SN2 reaction.

-

Hydrolysis: The protecting ester group is then removed by hydrolysis under basic or acidic conditions to yield the final product, 2-(3-Methylbutoxy)benzoic acid.

Sources

Introduction: Contextualizing 2-(Isopentyloxy)benzoic Acid in Drug Development

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Isopentyloxy)benzoic Acid

2-(Isopentyloxy)benzoic acid, a derivative of the simplest aromatic carboxylic acid, benzoic acid, presents a molecular architecture of interest to researchers in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid functional group ortho-substituted with a bulky, lipophilic isopentyloxy chain, suggests a compound with distinct physicochemical characteristics that govern its behavior in biological and chemical systems. The interplay between the hydrophilic carboxylic acid group and the hydrophobic ether-linked alkyl chain is critical. These properties—specifically aqueous solubility, acidity (pKa), and lipophilicity (LogP)—are paramount as they directly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, which are cornerstone considerations in the drug discovery and development pipeline.

This guide serves as a technical resource for scientists, providing not only the known and predicted properties of 2-(Isopentyloxy)benzoic acid but also detailing the robust, field-proven experimental methodologies required for their precise determination. Understanding the "why" behind each protocol is as crucial as the "how," and this document is structured to provide that causal insight, ensuring that the described methods are self-validating and grounded in authoritative standards.

Core Physicochemical Profile

A summary of the core physicochemical properties of 2-(isopentyloxy)benzoic acid is presented below. It is important to note that while some properties can be accurately predicted using computational models, experimental verification remains the gold standard for regulatory and development purposes.

| Property | Value / Predicted Value | Source / Comment |

| Molecular Formula | C₁₂H₁₆O₃ | - |

| Molecular Weight | 208.25 g/mol | [1][2] |

| CAS Number | 21023-51-8 | [2] |

| Appearance | White crystalline solid (Expected) | Based on similar benzoic acid derivatives[3]. |

| Melting Point | Data not available. | For context, the melting point of benzoic acid is 122 °C[3]. |

| Boiling Point | Data not available. | For context, the boiling point of benzoic acid is 249 °C[3]. |

| pKa (acid dissociation constant) | ~4.2 (Predicted) | Based on the pKa of benzoic acid (4.20)[4][5]. Experimental determination is required for a precise value. |

| LogP (octanol/water partition coefficient) | ~2.8 - 3.1 (Predicted) | Based on predicted values for isomeric compounds[1][6]. This indicates a lipophilic nature. |

| Aqueous Solubility | Low (Predicted) | The presence of the lipophilic isopentyloxy group is expected to significantly reduce water solubility compared to benzoic acid (3.44 g/L at 25 °C)[7]. |

Experimental Determination of Key Physicochemical Parameters

The following sections detail the standard, authoritative methodologies for determining the most critical physicochemical properties for a drug candidate like 2-(isopentyloxy)benzoic acid.

Determination of Acidity (pKa) via Potentiometric Titration

The pKa, or acid dissociation constant, is a critical measure of the extent of ionization of a molecule at a given pH. This property profoundly affects a drug's solubility, absorption, and receptor binding. For an acidic compound like 2-(isopentyloxy)benzoic acid, potentiometric titration is a highly accurate and widely used method for pKa determination[8].

Causality and Principle: Potentiometric titration involves the gradual addition of a titrant (a strong base, e.g., NaOH) to a solution of the analyte (the weak acid). A pH electrode monitors the change in pH as the acid is neutralized[9]. The resulting titration curve—a plot of pH versus the volume of titrant added—exhibits a characteristic sigmoidal shape[9]. The inflection point of this curve corresponds to the equivalence point, where all the acid has been neutralized. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms of the molecule are equal[10].

Detailed Protocol:

-

Instrument Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[10].

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-(isopentyloxy)benzoic acid in a suitable solvent. If solubility in water is low, a co-solvent like methanol may be used, but it's crucial to note that this will yield an apparent pKa specific to that solvent system[8]. The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the titration curve[8].

-

Titrant Preparation: Prepare a standardized solution of carbonate-free 0.1 M sodium hydroxide (NaOH). Carbonate contamination must be avoided as it can interfere with the titration curve, especially at higher pH values[8].

-

Titration Setup:

-

Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M potassium chloride (KCl)[10].

-

Purge the solution with an inert gas (e.g., nitrogen) before and during the titration to displace dissolved carbon dioxide, preventing the formation of carbonic acid[10].

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

-

Titration Execution: Add the standardized NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[11].

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the plot)[12]. The pKa is the pH value recorded at exactly half the volume of the equivalence point[10].

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility via the Flask Method (OECD 105)

Aqueous solubility is a fundamental property that dictates the bioavailability of an orally administered drug. For compounds with expected solubility greater than 10⁻² g/L, the flask method, as described in the OECD Guideline 105, is the standard approach[13][14].

Causality and Principle: This method is based on achieving a saturated solution of the compound in water at a specific temperature. An excess of the solid compound is agitated in water for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached[15]. After separating the solid phase, the concentration of the dissolved compound in the aqueous phase is measured using a suitable analytical technique, which represents the water solubility[16].

Detailed Protocol:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium[13][17]. This helps in planning the definitive experiment.

-

Equilibration:

-

Add an excess amount of 2-(isopentyloxy)benzoic acid to a known volume of high-purity water in a flask. The excess solid is crucial to ensure saturation is achieved.

-

Seal the flask and agitate it in a constant temperature bath, preferably at 20 ± 0.5 °C, protected from light[13].

-

Agitation should continue until equilibrium is reached. This is confirmed by taking samples at different time points (e.g., 24, 48, 72 hours) and analyzing the concentration. Equilibrium is considered reached when consecutive measurements are in agreement.

-

-

Phase Separation: Once equilibrium is established, cease agitation and allow the solution to stand at the test temperature for at least 24 hours to allow the excess solid to settle. The separation of the aqueous phase from the undissolved solid must be performed carefully using centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution[15].

-

Concentration Analysis:

-

Determine the concentration of 2-(isopentyloxy)benzoic acid in the clear aqueous supernatant.

-

A validated analytical method is required. Given the aromatic nature of the compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique[15].

-

Prepare a calibration curve using standards of known concentrations to accurately quantify the analyte in the sample.

-

-

Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/mL) at the specified temperature. At least three replicate determinations should be performed.

Caption: Workflow for solubility determination via the Flask Method (OECD 105).

Determination of Lipophilicity (LogP) via the Shake-Flask Method

LogP, the logarithm of the partition coefficient between n-octanol and water, is the primary measure of a compound's lipophilicity ("oil-loving" nature). It is a key determinant of a drug's ability to cross cell membranes. A positive LogP value indicates a preference for the lipid (n-octanol) phase, while a negative value indicates a preference for the aqueous phase[18].

Causality and Principle: The shake-flask method is the traditional and most reliable technique for measuring LogP[18]. It involves dissolving the compound in a biphasic system of n-octanol and water. The two phases are pre-saturated with each other to prevent volume changes during the experiment. After vigorous mixing to facilitate partitioning and subsequent separation of the two immiscible layers, the concentration of the compound in each phase is determined. The partition coefficient (P) is the ratio of the concentration in the organic phase to that in the aqueous phase, and LogP is its base-10 logarithm[19].

Detailed Protocol:

-

Solvent Preparation:

-

Prepare a phosphate buffer to maintain a constant pH for the aqueous phase (e.g., pH 7.4 to mimic physiological conditions)[20]. The ionization state of the compound must be controlled, as the LogP of the neutral species is typically measured.

-

Pre-saturate the n-octanol with the aqueous buffer and, conversely, the aqueous buffer with n-octanol by shaking them together for 24 hours and then allowing them to separate[20]. This step is critical for thermodynamic accuracy.

-

-

Partitioning:

-

Accurately prepare a solution of 2-(isopentyloxy)benzoic acid in the pre-saturated aqueous buffer or n-octanol.

-

Combine known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer in a separatory funnel or suitable vessel.

-

Add the compound stock solution. The initial concentration should be low enough to avoid saturation in either phase.

-

Shake the vessel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate and improve the separation.

-

-

Concentration Analysis:

-

Carefully withdraw a sample from both the upper n-octanol layer and the lower aqueous layer.

-

Determine the concentration of the compound in each phase ([Organic] and [Aqueous]) using a suitable analytical method, such as HPLC-UV[20].

-

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Organic] / [Aqueous]

-

LogP = log₁₀(P)[18]

-

Caption: Workflow for LogP determination via the Shake-Flask method.

Spectroscopic Characterization

While quantitative physicochemical data is crucial, qualitative spectroscopic analysis is essential for confirming the identity and structure of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-(isopentyloxy)benzoic acid is expected to show highly characteristic absorption bands. A very broad peak from approximately 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, broadened by hydrogen bonding[21]. A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration[21]. Additional peaks will be present for C-O stretching (~1320-1210 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and aliphatic C-H stretching from the isopentyloxy group (~2960-2850 cm⁻¹)[21].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide a clear map of the molecule's hydrogen atoms. A signal far downfield (typically >10 ppm) corresponds to the acidic carboxylic proton. The aromatic protons on the benzene ring will appear in the ~6.8-8.0 ppm region. The protons of the isopentyloxy group will be found in the upfield aliphatic region (~0.9-4.1 ppm), with distinct signals for the -OCH₂-, -CH₂-, -CH-, and terminal -CH₃ groups, each with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 170-180 ppm. The aromatic carbons will resonate between ~110-160 ppm, and the aliphatic carbons of the isopentyloxy chain will appear in the upfield region (~10-70 ppm).

-

Conclusion

The physicochemical properties of 2-(isopentyloxy)benzoic acid are dictated by its hybrid structure, combining a polar, acidic head with a nonpolar, flexible tail. Its predicted low aqueous solubility, pKa similar to that of benzoic acid, and lipophilic character (LogP > 0) classify it as a compound that will likely require formulation strategies to enhance bioavailability if considered as a drug candidate. The experimental protocols detailed herein—potentiometric titration for pKa, the flask method for solubility, and the shake-flask method for LogP—represent the foundational, authoritative techniques for obtaining the precise, reliable data essential for making informed decisions in any research and drug development program.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Kauffmann, J. M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

OECD. (1995). OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]

-

NIH. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Pentyloxy)benzoic acid. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and Reactivity of 2‐Aroylbenzoic Acids, II. 2‐(4‐Hydroxy‐3‐isopropylbenzoyl)benzoic Acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-propyloxy-, methyl ester. Retrieved from [Link]

-

ResearchGate. (2008). One-pot synthesis of 2-(1-acyloxypentyl) benzoic acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved from [Link]

-

NIST. (n.d.). 4-Pentyloxybenzoic acid. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, p-(dimethylamino-), isopentyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2008). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

-

Inchem.org. (n.d.). ICSC 0103 - BENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

PubChemLite. (n.d.). Benzoic acid, 5-bromo-2-(pentyloxy)- (C12H15BrO3). Retrieved from [Link]

-

University of Arizona. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

Stenutz. (n.d.). pKa values. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 21023-51-8|2-(Isopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 3. ICSC 0103 - BENZOIC ACID [inchem.org]

- 4. global.oup.com [global.oup.com]

- 5. pKa values [stenutz.eu]

- 6. 2-(Pentyloxy)benzoic acid | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. scispace.com [scispace.com]

- 13. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Buku [books.google.co.id]

- 14. Water Solubility | Scymaris [scymaris.com]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

- 18. acdlabs.com [acdlabs.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. agilent.com [agilent.com]

- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-(3-Methylbutoxy)benzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methylbutoxy)benzoic acid, a notable derivative of benzoic acid, is a compound of increasing interest within the scientific community, particularly in the realms of chemical synthesis and drug discovery. Benzoic acid and its derivatives have a long-standing history in medicinal chemistry, serving as foundational scaffolds for the development of a wide array of therapeutic agents.[1][2] The structural versatility of the benzoic acid framework allows for fine-tuning of physicochemical and pharmacological properties through substitution, making it a privileged starting point for designing novel bioactive molecules.[3]

This technical guide provides a comprehensive overview of 2-(3-Methylbutoxy)benzoic acid, focusing on its molecular structure, molecular weight, a detailed synthetic protocol, and its expected spectroscopic characteristics. The intended audience for this guide includes researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require a thorough understanding of this compound for their research endeavors.

Molecular Structure and Weight

The accurate identification and characterization of a chemical compound are paramount for its application in research and development. This section details the molecular structure and weight of 2-(3-Methylbutoxy)benzoic acid.

Chemical Identity

-

IUPAC Name: 2-(3-Methylbutoxy)benzoic acid

-

CAS Number: 21023-51-8[4]

-

Synonyms: 2-(Isopentyloxy)benzoic acid[5]

Molecular Formula and Weight

The molecular formula of 2-(3-Methylbutoxy)benzoic acid has been confirmed as C12H16O3 .[4] Based on this formula, the molecular weight is calculated to be 208.25 g/mol .[6]

| Property | Value | Source |

| IUPAC Name | 2-(3-Methylbutoxy)benzoic acid | |

| CAS Number | 21023-51-8 | [4] |

| Molecular Formula | C12H16O3 | [4] |

| Molecular Weight | 208.25 g/mol | [6] |

Structural Representation

The molecular structure of 2-(3-Methylbutoxy)benzoic acid consists of a benzoic acid core with a 3-methylbutoxy (isopentyloxy) group attached to the ortho position of the benzene ring.

Caption: 2D molecular structure of 2-(3-Methylbutoxy)benzoic acid.

Synthesis Protocol

A common and effective method for the synthesis of 2-(3-Methylbutoxy)benzoic acid is the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. In this case, salicylic acid (2-hydroxybenzoic acid) is deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from 1-bromo-3-methylbutane (isoamyl bromide).

Retrosynthetic Analysis

The retrosynthetic analysis for 2-(3-Methylbutoxy)benzoic acid primarily involves the disconnection of the ether linkage, leading back to salicylic acid and a suitable isoamyl electrophile.

Caption: Retrosynthetic analysis of 2-(3-Methylbutoxy)benzoic acid.

Step-by-Step Experimental Procedure

Materials:

-

Salicylic acid

-

1-Bromo-3-methylbutane (Isoamyl bromide)

-

Sodium hydroxide (NaOH)

-

Anhydrous potassium carbonate (K2CO3)

-

Acetone

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Deprotonation of Salicylic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylic acid in acetone.

-

Add anhydrous potassium carbonate to the solution. The amount of potassium carbonate should be in molar excess (typically 1.5-2 equivalents) to ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Etherification:

-

To the stirred suspension, add 1-bromo-3-methylbutane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Ester Hydrolysis:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

To the resulting residue, add a solution of sodium hydroxide (e.g., 2 M aqueous NaOH) and heat the mixture to reflux for 2-4 hours to hydrolyze the initially formed ester.

-

Cool the reaction mixture to room temperature.

-

-

Acidification and Extraction:

-

Acidify the aqueous solution to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-(3-Methylbutoxy)benzoic acid should form.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Spectroscopic Characterization (Expected)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the 3-methylbutoxy group.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically δ 6.8-8.2 ppm). Due to the ortho-substitution, they will likely exhibit complex splitting patterns (doublets, triplets, or doublet of doublets).

-

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton is expected at a downfield chemical shift (δ > 10 ppm).

-

3-Methylbutoxy Group Protons:

-

A triplet for the -OCH2- protons.

-

A multiplet for the -CH2- proton adjacent to the isopropyl group.

-

A multiplet for the -CH- proton of the isopropyl group.

-

A doublet for the two equivalent methyl groups (-CH(CH3)2).

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a downfield chemical shift (δ > 165 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons in the region of δ 110-160 ppm. The carbon attached to the ether oxygen will be shifted downfield compared to the other aromatic carbons.

-

3-Methylbutoxy Group Carbons: Signals corresponding to the four different types of carbons in the 3-methylbutoxy group will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.

-

C-O Stretch (Ether and Carboxylic Acid): Absorption bands in the region of 1200-1300 cm⁻¹ are expected for the C-O stretching vibrations of the ether and carboxylic acid groups.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C bonds will be observed in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as the deprotonated ion [M-H]⁻ in negative ion mode, with an m/z value corresponding to the molecular weight minus one.

Conclusion

2-(3-Methylbutoxy)benzoic acid is a valuable compound for research and development, particularly in the synthesis of more complex molecules with potential biological activity. This technical guide has provided a detailed overview of its molecular structure, molecular weight, a reliable synthetic protocol, and its expected spectroscopic characteristics. This information should serve as a solid foundation for scientists and researchers working with this compound.

References

- Sinfoo Biotech. 2-(3-methylbutoxy)benzoic acid,(CAS# 21023-51-8).

- Benchchem. 2-(3-Methylbutoxy)benzoic Acid|High-Purity Research Chemical.

- AK Scientific, Inc. Safety Data Sheet: 2-(3-methylbutoxy)benzoic acid.

- ChemicalBook. 2-(3-methylbutoxy)benzoic acid CAS#: 21023-51-8.

- PubChem. 2-(3-Methylbutoxy)-3-(3-methylbutyl)benzoic acid.

- The Royal Society of Chemistry.

- The Royal Society of Chemistry.

- Matrix Scientific.

- BLD Pharm. 21023-51-8|2-(Isopentyloxy)benzoic acid.

- FooDB. Showing Compound Benzoic acid (FDB008739).

- Doc Brown's Chemistry. infrared spectrum of benzoic acid.

- HMDB. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870).

- NIST. Benzoic acid, 2-methyl-.

-

Pavithra J, et al. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering. 2022;4(01):91-95. [Link]

-

Mizyuk V, et al. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Chemistry & Chemical Technology. 2008;2(2):125-130. [Link]

-

ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

- NIST. Benzoic acid.

-

PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. [Link]

Sources

- 1. 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid | International Journal of Progressive Research in Science and Engineering [journal.ijprse.com]

- 4. rsc.org [rsc.org]

- 5. 21023-51-8|2-(Isopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 6. spectrabase.com [spectrabase.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Potential Biological Activity of 2-(3-Methylbutoxy)benzoic acid

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-(3-Methylbutoxy)benzoic acid, a derivative of salicylic acid. Drawing upon the well-established pharmacological profiles of benzoic acid and its analogues, this document outlines a structured research framework for investigating the anti-inflammatory, antimicrobial, and anticancer properties of this compound. We delve into hypothetical mechanisms of action, supported by the structure-activity relationships of related molecules, and present detailed experimental protocols for the systematic evaluation of its therapeutic potential. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a roadmap for unlocking the prospective biological significance of 2-(3-Methylbutoxy)benzoic acid.

Introduction: The Scientific Rationale

Benzoic acid and its derivatives have long been a cornerstone of medicinal chemistry, with salicylic acid (2-hydroxybenzoic acid) and its acetylated form, aspirin, being prime examples of their profound impact on human health. The therapeutic versatility of this class of compounds is vast, encompassing anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities.[1][2] The biological effects of benzoic acid derivatives are intricately linked to the nature and position of substituents on the aromatic ring. The introduction of an alkoxy group at the 2-position, as in 2-(3-Methylbutoxy)benzoic acid, presents an intriguing modification that warrants a thorough investigation of its pharmacological profile.

The 3-methylbutoxy (isopentyloxy) side chain introduces a significant lipophilic character to the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. This guide will, therefore, explore the potential biological activities of 2-(3-Methylbutoxy)benzoic acid by extrapolating from the known activities of structurally related 2-alkoxybenzoic acids and other salicylic acid derivatives. We will propose a series of hypotheses and provide a detailed experimental framework to systematically test them.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 2-(3-Methylbutoxy)benzoic acid is fundamental to its biological evaluation.

| Property | Value | Source |

| Molecular Formula | C12H16O3 | - |

| Molecular Weight | 208.25 g/mol | - |

| IUPAC Name | 2-(3-methylbutoxy)benzoic acid | - |

| LogP (predicted) | 3.5 - 4.0 | - |

| pKa (predicted) | ~4.0 | - |

The synthesis of 2-(3-Methylbutoxy)benzoic acid can be achieved through a Williamson ether synthesis, a well-established and reliable method.

Experimental Protocol: Synthesis of 2-(3-Methylbutoxy)benzoic acid

-

Materials: Salicylic acid, 1-bromo-3-methylbutane, sodium hydroxide, dimethylformamide (DMF), diethyl ether, hydrochloric acid.

-

Procedure:

-

Dissolve salicylic acid in DMF.

-

Add sodium hydroxide to the solution to form the sodium salicylate salt.

-

Add 1-bromo-3-methylbutane to the reaction mixture.

-

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(3-Methylbutoxy)benzoic acid.

-

-

Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Biological Activity I: Anti-inflammatory Effects

Hypothetical Mechanism of Action

Many salicylic acid derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[3][4] We hypothesize that 2-(3-Methylbutoxy)benzoic acid may act as a COX inhibitor. The bulky 3-methylbutoxy group could potentially enhance its binding affinity to the hydrophobic channel of the COX active site. Furthermore, inhibition of the NF-κB signaling pathway, another common mechanism for anti-inflammatory compounds, is a plausible mode of action.[5]

Caption: Proposed Anti-inflammatory Mechanisms.

Experimental Workflow

A tiered approach is recommended to evaluate the anti-inflammatory potential of 2-(3-Methylbutoxy)benzoic acid.

-

Objective: To determine the direct inhibitory effect on COX-1 and COX-2 enzymes.

-

Protocol: Utilize a commercially available COX inhibitor screening assay kit.

-

Prepare various concentrations of 2-(3-Methylbutoxy)benzoic acid.

-

Incubate the compound with purified COX-1 and COX-2 enzymes.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the IC50 values for both enzymes.

-

-

Objective: To assess the effect on inflammatory responses in a cellular context.

-

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Protocol:

-

Culture RAW 264.7 cells to ~80% confluency.

-

Pre-treat the cells with various concentrations of 2-(3-Methylbutoxy)benzoic acid for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Quantify the expression of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

-

Assess the expression of COX-2 and key proteins in the NF-κB pathway (e.g., p-IκBα, p-p65) by Western blotting.

-

-

Objective: To evaluate the anti-inflammatory efficacy in a living organism.

-

Model: Carrageenan-induced paw edema in rats.[6]

-

Protocol:

-

Acclimatize male Wistar rats for one week.

-

Administer 2-(3-Methylbutoxy)benzoic acid orally at different doses.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema compared to the control group.

-

Potential Biological Activity II: Antimicrobial Effects

Hypothetical Mechanism of Action

Benzoic acid and its derivatives are known for their antimicrobial properties, which are often attributed to their ability to disrupt cell membrane integrity and inhibit essential metabolic pathways.[7] The lipophilic nature of the 3-methylbutoxy side chain in 2-(3-Methylbutoxy)benzoic acid may enhance its ability to penetrate bacterial cell membranes. Furthermore, 2-alkoxybenzoic acids have been shown to possess anti-biofilm activity, suggesting a potential role in combating persistent bacterial infections.[7]

Caption: Proposed Antimicrobial Mechanisms.

Experimental Workflow

A systematic evaluation of the antimicrobial and anti-biofilm activities is crucial.

-

Objective: To determine the lowest concentration that inhibits growth and kills the bacteria.

-

Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Protocol (Broth Microdilution Method):

-

Prepare serial dilutions of 2-(3-Methylbutoxy)benzoic acid in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration with no visible growth.

-

To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

-

Objective: To assess the ability to inhibit biofilm formation and eradicate established biofilms.

-

Protocol (Crystal Violet Staining Method):

-

Inhibition of Biofilm Formation:

-

Grow bacteria in 96-well plates in the presence of sub-MIC concentrations of 2-(3-Methylbutoxy)benzoic acid.

-

After incubation, wash the wells to remove non-adherent cells.

-

Stain the adherent biofilm with crystal violet.

-

Solubilize the stain and measure the absorbance to quantify biofilm mass.

-

-

Eradication of Established Biofilms:

-

Allow biofilms to form in 96-well plates.

-

Treat the established biofilms with various concentrations of the compound.

-

Quantify the remaining biofilm as described above.

-

-

Potential Biological Activity III: Anticancer Effects

Hypothetical Mechanism of Action

Certain benzoic acid derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of histone deacetylases (HDACs).[1] The structural features of 2-(3-Methylbutoxy)benzoic acid could potentially allow it to interact with the active site of HDACs or other cancer-related targets.

Caption: Proposed Anticancer Mechanisms.

Experimental Workflow

A multi-faceted approach is necessary to investigate the potential anticancer properties.

-

Objective: To determine the cytotoxic effect on various cancer cell lines.

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Protocol (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2-(3-Methylbutoxy)benzoic acid for 48 or 72 hours.

-

Add MTT solution and incubate to allow for formazan crystal formation.

-

Solubilize the formazan crystals and measure the absorbance.

-

Calculate the IC50 value for each cell line.

-

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Protocol (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the IC50 concentration of the compound.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Objective: To investigate the direct inhibitory effect on HDAC enzymes.

-

Protocol: Use a commercially available HDAC inhibitor screening kit.

-

Prepare various concentrations of 2-(3-Methylbutoxy)benzoic acid.

-

Incubate the compound with a nuclear extract containing HDAC enzymes.

-

Add the HDAC substrate.

-

Measure the deacetylated product using a colorimetric or fluorometric method.

-

Calculate the IC50 value.

-

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-(3-Methylbutoxy)benzoic acid is currently lacking, a strong theoretical framework based on the well-documented activities of its structural analogues suggests significant therapeutic potential. The proposed research plan provides a comprehensive and systematic approach to investigate its anti-inflammatory, antimicrobial, and anticancer properties. The lipophilic nature of the 3-methylbutoxy substituent is a key structural feature that may enhance its potency and alter its pharmacological profile compared to other salicylic acid derivatives.

Future research should focus on lead optimization through the synthesis of additional analogues to establish a clear structure-activity relationship. In vivo studies in relevant disease models will be crucial to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The exploration of 2-(3-Methylbutoxy)benzoic acid and its derivatives represents a promising avenue for the discovery of novel therapeutic agents.

References

- FirstIgnite. (n.d.). Antibiofilm activity of alkyoxybenzoic acids.

- Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model.

- Narayana, B., et al. (2006). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Neoplasia, 8(5), 420-428.

- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-708.

- Widya Mandala Surabaya Catholic University Repository. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

- ResearchGate. (n.d.). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)

- Ibrahim, H., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Developing Drugs, 4(3).

- MDPI. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(23), 5691.

- MDPI. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8005.

- PMC. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Annals of Agricultural and Environmental Medicine, 28(2), 261-266.

- Journal of Medicinal Chemistry. (1990). Studies of the antitumor activity of (2-alkoxyalkyl)- and (2-alkoxyalkenyl)phosphocholines. Journal of Medicinal Chemistry, 33(5), 1380-1386.

- PubMed. (2022).

- PubMed. (2012). Benzoic acid and specific 2-oxo acids activate hepatic efflux of glutamate at OAT2. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(11), 2739-2746.

- BenchChem. (n.d.).

- BenchChem. (n.d.).

- TSI Journals. (n.d.). ANTICANCER AND ANTIOXIDANT ACTIVITIES OF 2-AMINOBENZOIC ACID (2-OXO-1, 2 -DIHYDRO-INDOL-3-YLIDENE) HYDRAZIDES.

- PubMed. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism.

- MDPI. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311.

- PubMed. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 27(10), 823-838.

- MDPI. (2022).

Sources

- 1. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositori.ukwms.ac.id [repositori.ukwms.ac.id]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. app.firstignite.com [app.firstignite.com]

An In-Depth Technical Guide to the In Silico Prediction of 2-(isopentyloxy)benzoic Acid Bioactivity

Abstract

The imperative to accelerate drug discovery while minimizing costs has positioned in silico methodologies at the forefront of pharmaceutical research.[1] This technical guide provides a comprehensive, step-by-step framework for predicting the bioactivity of the novel compound 2-(isopentyloxy)benzoic acid using a suite of computational tools and techniques. As a derivative of salicylic acid, this compound presents a compelling case for exploring its potential therapeutic applications through predictive modeling. This document outlines a validated workflow encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each step is detailed with the underlying scientific principles, practical protocols, and data interpretation strategies, designed for researchers, scientists, and drug development professionals. The objective is to provide a robust, self-validating system for the early-stage assessment of uncharacterized small molecules, thereby streamlining the path to experimental validation.

Introduction: The Rationale for In Silico Assessment

The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates.[1] Early and accurate prediction of a compound's biological activity and potential liabilities can significantly de-risk this process. In silico techniques, which utilize computational methods to analyze and model biological and chemical systems, offer a rapid and cost-effective means to screen vast numbers of molecules and prioritize candidates for synthesis and experimental testing.[1][2]

By employing a multi-faceted computational approach, we can generate testable hypotheses regarding the compound's mechanism of action, potential protein targets, pharmacokinetic profile, and safety. This predictive framework is not a substitute for empirical testing but serves as an indispensable guide for efficient and targeted experimental design.

Foundational Analysis: The Subject Molecule

Before initiating predictive workflows, a thorough characterization of the molecule is essential.

2.1. Molecular Structure and Properties

-

Compound Name: 2-(isopentyloxy)benzoic acid

-

CAS Number: 21023-51-8[3]

-

Molecular Formula: C₁₂H₁₆O₃

-

Structure:

The structure reveals a salicylic acid core, where the phenolic hydroxyl group is etherified with an isopentyl group. This modification is expected to increase the molecule's lipophilicity, potentially influencing its ability to cross biological membranes and interact with hydrophobic binding pockets.

The Predictive Workflow: A Multi-Pillar Approach

Our in silico evaluation is built upon four pillars: Target Prediction, Molecular Docking, QSAR Analysis, and ADMET Profiling. This integrated workflow provides a holistic view of the compound's potential bioactivity.

Caption: Molecular docking experimental workflow.

Pillar 3: Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. [1][2][6]It is used to predict the activity of new molecules based on their structural features. [1][2] Protocol: Building a Predictive QSAR Model

-

Dataset Curation:

-

Compile a dataset of compounds with known activity against the target of interest (identified in Pillar 1). This data can be sourced from databases like ChEMBL.

-

The dataset should be structurally diverse and cover a wide range of activity values.

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate molecular descriptors. These are numerical values that represent various physicochemical properties, such as logP, molecular weight, polar surface area, and number of hydrogen bond donors/acceptors. [1] * Software like RDKit or PaDEL-Descriptor can be used for this purpose.

-

-

Model Building and Validation:

-

Split the dataset into a training set (typically 80%) and a test set (20%).

-

Use the training set to build a mathematical model (e.g., multiple linear regression, random forest, support vector machine) that links the descriptors to the biological activity. [7] * Validate the model's predictive power using the test set. Key statistical metrics include the coefficient of determination (R²) for goodness-of-fit and the cross-validated R² (Q²) for predictivity. [6]

-

-

Prediction for the Target Compound:

-

Calculate the same set of molecular descriptors for 2-(isopentyloxy)benzoic acid.

-

Input these descriptors into the validated QSAR model to predict its biological activity.

-

Pillar 4: ADMET Profiling

Evaluating a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for assessing its drug-likeness and potential for clinical success. [8] Protocol: ADMET Prediction Using Web Servers

Numerous web-based tools provide rapid ADMET predictions based on pre-built machine learning models. [8][9]ADMETlab 2.0 and SwissADME are excellent examples. [10][11]

-

Input the Molecule: Navigate to a chosen ADMET prediction server (e.g., ADMET-AI) and input the SMILES string of 2-(isopentyloxy)benzoic acid. [8][9]2. Run the Prediction: Initiate the analysis. The server will calculate a wide range of properties.

-

Analyze the Output: The results are typically presented in a comprehensive table. Key parameters to examine include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Predicted clearance rate.

-

Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity), hepatotoxicity. [12] Table 1: Predicted ADMET Properties for 2-(isopentyloxy)benzoic acid (Hypothetical Data)

-

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed orally. |

| Caco-2 Permeability | High | Good potential for passive diffusion across the gut wall. |

| Distribution | ||

| BBB Permeant | No | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | >90% | High binding may limit free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Toxicity | ||

| hERG Inhibitor | Low Risk | Low risk of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Unlikely to be carcinogenic. |

| Hepatotoxicity | Low Risk | Low risk of liver damage. |

Synthesizing the Data: Pathway and Mechanistic Analysis

The final step is to integrate the findings from all pillars to build a cohesive hypothesis about the compound's biological role.

Protocol: Pathway Analysis

-

Input Target List: Take the high-confidence protein targets identified from docking and similarity searching.

-

Use Pathway Analysis Tools: Input the list of gene names or UniProt IDs for these targets into a pathway analysis tool like Reactome or MetaboAnalyst. [13][14][15]3. Identify Enriched Pathways: These tools perform over-representation analysis to identify biological pathways that are statistically enriched with the input targets.

-

Visualize and Interpret: The results are often visualized as pathway diagrams, highlighting where the potential targets are located. This provides a systems-level view of how the compound might exert its effects.

Conclusion and Future Directions

This guide has outlined a structured and scientifically grounded in silico workflow to predict the bioactivity of 2-(isopentyloxy)benzoic acid. By systematically applying target prediction, molecular docking, QSAR, and ADMET profiling, we can generate a comprehensive preclinical profile of a novel compound. The resulting data, including prioritized targets, predicted binding affinities, and a drug-likeness assessment, form a strong foundation for guiding subsequent experimental validation.

The hypotheses generated through this process—for instance, that 2-(isopentyloxy)benzoic acid is a potent and selective COX-2 inhibitor with favorable oral bioavailability and a low toxicity profile—must be confirmed through in vitro and in vivo studies. This computational pre-screening ensures that laboratory resources are directed toward the most promising avenues of research, embodying the principle of efficient, data-driven drug discovery.

References

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

ProteinIQ. Use ADMET-AI Online. [Link]

-

ADMET-AI. ADMET-AI. [Link]

-

KBbox. Small Molecule Docking - KBbox: Methods. [Link]

-

RJ Wave. QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. [Link]

-

Creative Biostructure. QSAR Analysis - Creative Biostucture Drug Discovery. [Link]

-

VLS3D.COM. ADMET predictions. [Link]

-

Bonvin Lab. Small molecule docking. [Link]

-

Reactome Pathway Database. Home. [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

ADMETlab 2.0. ADMETlab 2.0. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

PubMed. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model. [Link]

-

Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

-

Nucleic Acids Research | Oxford Academic. (2024, April 4). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. [Link]

-

Neovarsity. (2025, May 29). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

-

YouTube. (2025, February 19). How to build a better QSAR model. [Link]

-

PubMed. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. [Link]

-

MDPI. In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. [Link]

-

QIAGEN. QIAGEN Ingenuity Pathway Analysis (IPA). [Link]

-

MetaboAnalyst. MetaboAnalyst. [Link]

-

Reactome Pathway Database. Analysis Tools. [Link]

-

bio.tools. bio.tools · Bioinformatics Tools and Services Discovery Portal. [Link]

-

PubChem. 2-(Pentyloxy)benzoic acid | C12H16O3 | CID 4778943. [Link]

Sources

- 1. rjwave.org [rjwave.org]

- 2. neovarsity.org [neovarsity.org]

- 3. 21023-51-8|2-(Isopentyloxy)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 2-(Pentyloxy)benzoic acid | C12H16O3 | CID 4778943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. neovarsity.org [neovarsity.org]

- 7. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADMET-AI [admet.ai.greenstonebio.com]

- 9. proteiniq.io [proteiniq.io]

- 10. ADMETlab 2.0 [admetmesh.scbdd.com]

- 11. academic.oup.com [academic.oup.com]

- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 13. Home - Reactome Pathway Database [reactome.org]

- 14. MetaboAnalyst [metaboanalyst.ca]

- 15. Analysis Tools - Reactome Pathway Database [reactome.org]

thermal stability and degradation profile of 2-(3-Methylbutoxy)benzoic acid

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(3-Methylbutoxy)benzoic Acid

Abstract

Introduction: The Imperative of Thermal Stability

2-(3-Methylbutoxy)benzoic acid, a derivative of benzoic acid, possesses a chemical structure that suggests its potential utility in various applications, including as a building block in organic synthesis, a component in formulation science, or as a potential pharmaceutical intermediate. The presence of both a carboxylic acid and an ether functional group within the same molecule introduces specific chemical liabilities that must be thoroughly understood, particularly in the context of thermal stress.

The thermal stability of a compound is a critical parameter that influences its synthesis, purification, storage, and ultimately, its performance and safety in final applications. Degradation, even at seemingly minor levels, can lead to the formation of impurities that may be toxic, reactive, or otherwise detrimental to the desired properties of the material. Therefore, a comprehensive evaluation of the thermal degradation profile is not merely an academic exercise but a fundamental component of quality control and risk assessment.

This guide will provide a detailed roadmap for such an evaluation, beginning with a theoretical consideration of potential degradation pathways and culminating in a practical, step-by-step analytical workflow.

Physicochemical Properties and Predicted Stability

A foundational understanding of the physicochemical properties of 2-(3-Methylbutoxy)benzoic acid is essential for designing and interpreting stability studies. While experimental data is sparse, we can infer certain properties based on its structure.

| Property | Predicted Value / Characteristic | Rationale / Implication for Stability |

| Molecular Formula | C12H16O3 | - |

| Molecular Weight | 208.25 g/mol | Influences thermogravimetric analysis (TGA) data. |

| Melting Point | Likely a low-melting solid | The bulky, flexible 3-methylbutoxy group may disrupt crystal packing, leading to a lower melting point compared to benzoic acid. The melting behavior should be characterized by Differential Scanning Calorimetry (DSC). |

| Boiling Point | High, with probable decomposition | The carboxylic acid group allows for strong intermolecular hydrogen bonding, leading to a high boiling point. However, thermal decomposition is likely to occur before boiling at atmospheric pressure. |

| Solubility | Poorly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, DMSO) | Important for selecting appropriate solvents for chromatographic analysis. |

The key structural features influencing thermal stability are the ether linkage and the carboxylic acid group. The C-O bond of the ether is susceptible to cleavage at elevated temperatures, and the carboxylic acid group can undergo decarboxylation.

Proposed Thermal Degradation Pathways

Based on the known chemistry of ethers and carboxylic acids, two primary thermal degradation pathways are proposed for 2-(3-Methylbutoxy)benzoic acid.

Pathway A: Ether Cleavage

The bond between the aromatic ring and the ether oxygen is generally more stable than the bond between the oxygen and the alkyl chain. Therefore, the initial cleavage is most likely to occur at the O-CH2 bond. This can proceed through various mechanisms, including radical or pericyclic processes, to yield salicylic acid and 3-methyl-1-butene.

Pathway B: Decarboxylation

Direct decarboxylation of the benzoic acid moiety to produce 3-methylbutoxybenzene is also a plausible degradation route, particularly at higher temperatures.

These pathways are not mutually exclusive and may occur concurrently. The predominant pathway and the formation of secondary degradation products will be dependent on the specific conditions (e.g., temperature, atmosphere, presence of catalysts).

Caption: Proposed primary thermal degradation pathways for 2-(3-Methylbutoxy)benzoic acid.

Experimental Design and Methodology

A multi-faceted experimental approach is required to fully characterize the thermal stability and degradation profile. The following workflow provides a comprehensive and self-validating system.

Caption: A comprehensive workflow for the analysis of thermal stability and degradation.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and to quantify the extent of mass loss at different temperatures.

Protocol:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's recommendations.

-

Accurately weigh 5-10 mg of 2-(3-Methylbutoxy)benzoic acid into a suitable TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) over the sample to prevent oxidative degradation.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA thermogram, typically as the temperature at which 5% mass loss occurs (T5%).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of the compound and to identify other thermal events, such as phase transitions or the enthalpy of decomposition.

Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of 2-(3-Methylbutoxy)benzoic acid into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature beyond its melting point and into the decomposition region (as determined by TGA) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is determined as the onset or peak of the melting endotherm. Decomposition is often observed as a broad exotherm following the melt.

Forced Degradation Studies

Objective: To intentionally degrade the sample under various stress conditions to generate and identify potential degradation products that might be formed during manufacturing or storage.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 2-(3-Methylbutoxy)benzoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Thermal Stress:

-

Solid State: Store a known quantity of the solid compound at an elevated temperature (e.g., 80 °C) for a defined period (e.g., 7 days).

-

Solution State: Dilute the stock solution and heat at a specified temperature (e.g., 60 °C) for a set time.

-

-

Hydrolytic Stress:

-

Acidic: Mix the stock solution with 0.1 N HCl and heat (e.g., 60 °C).

-

Basic: Mix the stock solution with 0.1 N NaOH and heat (e.g., 60 °C).

-

Neutral: Mix the stock solution with water and heat (e.g., 60 °C).

-

-

Oxidative Stress: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) and store at room temperature.

-

Photolytic Stress: Expose the solid compound and the solution to UV and visible light in a photostability chamber.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

Objective: To separate the parent compound from its degradation products and to identify the structure of these products.

Hypothetical HPLC Method:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection:

-

Diode-Array Detector (DAD) to obtain UV spectra.

-

Mass Spectrometer (MS) with electrospray ionization (ESI) in both positive and negative ion modes to obtain mass-to-charge ratios (m/z) of the parent and degradation products.

-

Anticipated Results and Data Interpretation

The combination of these analytical techniques will provide a comprehensive picture of the thermal stability of 2-(3-Methylbutoxy)benzoic acid.

TGA/DSC Data Summary:

| Parameter | Anticipated Result | Interpretation |

| Melting Point (DSC) | ~70-90 °C | The temperature at which the solid-to-liquid phase transition occurs. |

| Decomposition Onset (TGA, T5%) | > 150 °C | The temperature at which significant thermal degradation begins. A higher value indicates greater thermal stability. |

| Decomposition Enthalpy (DSC) | Exothermic | The decomposition process is expected to release heat. |

Forced Degradation and HPLC-MS Data:

The chromatograms from the forced degradation samples will be compared to that of a control (unstressed) sample. New peaks in the chromatograms of the stressed samples represent degradation products.

| Degradation Product | Expected m/z [M-H]- | Proposed Structure | Stress Condition |

| Salicylic Acid | 137.02 | C7H6O3 | Thermal, Hydrolytic (Acid/Base) |

| 3-Methylbutoxybenzene | - | C11H16O | Thermal (Decarboxylation) |

By analyzing the mass spectra and fragmentation patterns of the degradation product peaks, their structures can be elucidated, confirming or refuting the proposed degradation pathways.

Conclusion

While direct experimental data on the thermal stability of 2-(3-Methylbutoxy)benzoic acid is not currently available, a robust and scientifically sound investigation can be conducted by applying the principles and methodologies outlined in this guide. The proposed workflow, combining thermal analysis (TGA/DSC) with forced degradation studies and HPLC-MS analysis, provides a comprehensive framework for characterizing the compound's stability profile. The elucidation of degradation pathways and the identification of degradation products are critical for ensuring the quality, safety, and efficacy of any product containing this molecule. This guide serves as a foundational document for any researcher or developer working with 2-(3-Methylbutoxy)benzoic acid, enabling a thorough and reliable assessment of its thermal properties.

References

-

Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). November 2003. [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

-

Differential Scanning Calorimetry (DSC): A Beginner's Guide. Mettler Toledo. [Link]

-

Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Alsante, K. M., et al. Pharmaceutical Technology, 2003. [Link]

-

Mass Spectrometry in Drug Discovery and Development. Korfmacher, W. A. John Wiley & Sons, 2010. [Link]

synthesis precursors for 2-(3-Methylbutoxy)benzoic acid

An In-Depth Technical Guide to Synthesis Precursors for 2-(3-Methylbutoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthesis precursors and strategic pathways for the preparation of 2-(3-Methylbutoxy)benzoic acid, a benzoic acid derivative of interest in various research contexts. By employing a retrosynthetic approach, this document deconstructs the target molecule to identify the most logical and accessible starting materials. The core of this guide is a detailed examination of the Williamson ether synthesis, a robust and widely applicable method for forming the key ether linkage. We will explore two primary strategies: a direct alkylation route and a more controlled approach involving the protection of the carboxylic acid moiety. This guide includes detailed, step-by-step experimental protocols, causality-driven explanations for procedural choices, and visual diagrams to elucidate reaction mechanisms and workflows, catering to researchers, chemists, and professionals in drug development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis is the most effective strategy for identifying viable synthesis precursors by breaking down a target molecule into simpler, commercially available starting materials. For 2-(3-Methylbutoxy)benzoic acid, the most logical disconnection is at the ether linkage (C-O bond), as this simplifies the molecule into two readily accessible precursor synthons.[1]

This disconnection reveals two fundamental building blocks:

-

A salicylate synthon , which acts as the nucleophile (after deprotonation).

-

An isoamyl synthon , which acts as the electrophile.

This leads to the identification of the primary real-world precursors: a derivative of 2-hydroxybenzoic acid (salicylic acid) and a reactive derivative of 3-methyl-1-butanol (isoamyl alcohol).